molecular formula C6H17ClN2 B1274115 1,2-Diisopropylhydrazine monohydrochloride CAS No. 26254-05-7

1,2-Diisopropylhydrazine monohydrochloride

Cat. No. B1274115
CAS RN: 26254-05-7
M. Wt: 152.66 g/mol
InChI Key: HVFVHTXCDMGAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,2-dialkylhydrazines has been a topic of interest in recent years. A new method of obtaining these compounds in good yields by the reduction of azines with lithium aluminum hydride has been reported . Lithium aluminum deuteride was employed as a tracer to investigate the mechanism of the reaction .


Molecular Structure Analysis

The linear formula of 1,2-Diisopropylhydrazine monohydrochloride is C6H17ClN2 . Its molecular weight is 152.669 .


Physical And Chemical Properties Analysis

1,2-Diisopropylhydrazine monohydrochloride is a colorless to pale yellow crystalline powder. It has a melting point range of 146-148°C. It is soluble in water, ethanol, and other organic solvents. The compound has a boiling point range of 219-220°C at 100 mmHg pressure, and its density is 1.02 g/cm³.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The reactivity of 1,2-diisopropylhydrazine monohydrochloride has been harnessed in the synthesis of heterocyclic compounds, notably in creating complex organometallic structures. For instance, its reaction with bis(phenylchloroboryl)ethane leads to heterocyclic compounds with a CB2N2 framework, demonstrating its utility in constructing cyclopentadienyl analogues with unique coordination behaviors (Ly et al., 2007).

Development of Novel Ligands and Coordination Chemistry

The compound's ability to form new ligands for metal coordination has significant implications in organometallic chemistry. The synthesis of novel ligands through the deprotonation of heterocyclic compounds derived from 1,2-diisopropylhydrazine showcases its potential in developing metal sandwich complexes. These complexes have varied coordination modes, enriching coordination chemistry and material science with their diverse structural and electronic properties (Ly et al., 2007).

Implications in Organic Synthesis and Material Science

The structural versatility of 1,2-diisopropylhydrazine derivatives opens pathways to novel organic synthesis strategies and material science applications. Its use in creating unsymmetrical azines and its involvement in the synthesis of bis[1,2]dithiolo[1,4]thiazine derivatives underscore its utility in crafting compounds with potential applications ranging from catalysis to material properties modification (Amelichev et al., 2001; Pomar & Soderquist, 2000).

Environmental and Degradation Studies

Although not directly involving 1,2-diisopropylhydrazine monohydrochloride, related research into the degradation of chlorotriazine pesticides by sulfate radicals highlights the significance of understanding the reactivity of similar compounds. Such studies are crucial for environmental chemistry, offering insights into the degradation pathways and potential environmental impacts of related hydrazine derivatives (Lutze et al., 2015).

Safety And Hazards

1,2-Diisopropylhydrazine monohydrochloride may cause an allergic skin reaction and may be toxic if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment as required and to avoid breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

1,2-di(propan-2-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.ClH/c1-5(2)7-8-6(3)4;/h5-8H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFVHTXCDMGAQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NNC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180889
Record name 1,2-Diisopropylhydrazine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Diisopropylhydrazine monohydrochloride

CAS RN

76529-44-7, 26254-05-7
Record name Hydrazine, 1,2-bis(1-methylethyl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76529-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, 1,2-bis(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26254-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Diisopropylhydrazine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026254057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Diisopropylhydrazine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-diisopropylhydrazine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.211
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.